molecular formula C53H91N19O11 B142026 Ras抑制肽 CAS No. 159088-48-9

Ras抑制肽

货号 B142026
CAS 编号: 159088-48-9
分子量: 1170.4 g/mol
InChI 键: KDEHBKGSNFLJSF-QMAXXTOWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The Ras inhibitory peptide is a synthetic peptide that contains the sequence PVPPR, which corresponds to a region within human Sos1 that interacts with an SH3 domain of Grb2 . It specifically blocks the interaction of the GEF with Grb2, preventing an interaction that is essential for Ras activation by receptor tyrosine kinases .


Synthesis Analysis

Macrocyclic peptides can disrupt previously intractable protein−protein interactions (PPIs) relevant to oncology targets such as KRAS . These mixture libraries were generated by premixing various unnatural amino acids without the need for the laborious purification of individual peptides . The affinity ranking of the peptide sequences provided SAR-rich data sets that led to the selection of novel potency-enhancing substitutions in subsequent designs .


Molecular Structure Analysis

The molecular structure of the Ras inhibitory peptide is complex and involves various domains and mutations . The peptide sequences provided SAR-rich data sets that led to the selection of novel potency-enhancing substitutions in subsequent designs .


Chemical Reactions Analysis

The chemical reactions involved in the action of the Ras inhibitory peptide are complex and involve various domains and mutations .


Physical And Chemical Properties Analysis

The physical and chemical properties of the Ras inhibitory peptide are complex and involve various domains and mutations .

科学研究应用

Oncology

  • Application : Ras inhibitory peptides are being used to target RAS oncoproteins, which are common in many types of cancer . For example, RMC-7977, a reversible inhibitor of the active GTP-bound state of both mutant and wild-type variants of KRAS, NRAS, and HRAS, has shown anti-tumor activity in mouse models of pancreatic ductal adenocarcinoma (PDAC) and other types of cancer .
  • Method : The inhibitor is administered orally for 4-6 weeks, resulting in tumor regression in 9 out of 15 KRAS (G12X)-mutated xenograft models including PDAC, colorectal, and non-small cell lung cancer .
  • Results : The inhibitor showed broad activity against multiple RAS variants with missense mutations that are not amenable to selective covalent targeting .

Drug Development

  • Application : Ras inhibitory peptides are being used in the development of therapeutics for KRAS-driven cancers .
  • Method : The cell-active molecules identified validate a unique inhibitory epitope on KRAS and thus provide valuable molecular templates for the development of therapeutics .
  • Results : This research could lead to the development of new treatments for some of the most treatment-resistant human malignancies .

Hypertension and Other Diseases

  • Application : Components of the RAS, including Ras inhibitory peptides, have been found to increase in levels in different diseases such as hypertension, progressive nephropathic disease, diabetes, septic shock, asthma, aneurism, aging, and acute respiratory distress syndrome .
  • Method : The exact methods of application or experimental procedures are not specified in the source .
  • Results : The results suggest a wider effect of RAS, than merely control of blood pressure .

Targeting RAS Oncoproteins

  • Application : Ras inhibitory peptides are being used to target RAS oncoproteins, which are common in many types of cancer . For example, RMC-7977, a reversible inhibitor of the active GTP-bound state of both mutant and wild-type variants of KRAS, NRAS, and HRAS, has shown anti-tumor activity in mouse models of pancreatic ductal adenocarcinoma (PDAC) and other types of cancer .
  • Method : The inhibitor is administered orally for 4-6 weeks, resulting in tumor regression in 9 out of 15 KRAS (G12X)-mutated xenograft models including PDAC, colorectal, and non-small cell lung cancer .
  • Results : The inhibitor showed broad activity against multiple RAS variants with missense mutations that are not amenable to selective covalent targeting .

Therapeutic Development

  • Application : Ras inhibitory peptides are being used in the development of therapeutics for KRAS-driven cancers .
  • Method : The cell-active molecules identified validate a unique inhibitory epitope on KRAS and thus provide valuable molecular templates for the development of therapeutics .
  • Results : This research could lead to the development of new treatments for some of the most treatment-resistant human malignancies .

Treatment of Various Diseases

  • Application : Components of the RAS, including Ras inhibitory peptides, have been found to increase in levels in different diseases such as hypertension, progressive nephropathic disease, diabetes, septic shock, asthma, aneurism, aging, and acute respiratory distress syndrome .
  • Method : The exact methods of application or experimental procedures are not specified in the source .
  • Results : The results suggest a wider effect of RAS, than merely control of blood pressure .

未来方向

The consensus at present is that the most fruitful direction for anti-RAS therapeutics in the near future is indirect targeting of RAS signaling via inhibiting its downstream effectors . This includes the RAF–MEK–ERK and PI3K–AKT–MTOR kinase cascades that have been shown to be critical for RAS driver functions in specific cancers .

属性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H91N19O11/c1-29(2)39(54)48(80)71-27-11-19-37(71)47(79)70-26-10-18-36(70)45(77)69-25-9-17-35(69)44(76)67-40(30(3)4)49(81)72-28-12-20-38(72)46(78)68-24-8-16-34(68)43(75)65-32(14-6-22-62-52(57)58)41(73)64-31(13-5-21-61-51(55)56)42(74)66-33(50(82)83)15-7-23-63-53(59)60/h29-40H,5-28,54H2,1-4H3,(H,64,73)(H,65,75)(H,66,74)(H,67,76)(H,82,83)(H4,55,56,61)(H4,57,58,62)(H4,59,60,63)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEHBKGSNFLJSF-QMAXXTOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H91N19O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332156
Record name 1aze
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1170.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ras inhibitory peptide

CAS RN

159088-48-9
Record name 1aze
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ras inhibitory peptide
Reactant of Route 2
Ras inhibitory peptide
Reactant of Route 3
Ras inhibitory peptide
Reactant of Route 4
Ras inhibitory peptide
Reactant of Route 5
Ras inhibitory peptide
Reactant of Route 6
Ras inhibitory peptide

Citations

For This Compound
27
Citations
A Niida, S Sasaki, K Yonemori, T Sameshima… - Bioorganic & medicinal …, 2017 - Elsevier
… In our latest research on K-Ras inhibitors, we have identified a K-Ras inhibitory peptide, KRpep-2d, using random T7 phage-display library screening, followed by subsequent …
Number of citations: 43 www.sciencedirect.com
E Sacco, D Metalli, M Spinelli, R Manzoni… - Biotechnology …, 2012 - Elsevier
… With the aim to develop Ras-inhibitory peptide(s), we designed a peptide of 67 residues centered on the W1056 residues. Design of the peptide took into account structural features of …
Number of citations: 25 www.sciencedirect.com
YV Filina, VG Safronova… - … ) Supplement Series A …, 2012 - Springer
… To prevent activa tion of Ras proteins the cells were incubated with Ras inhibitory peptide (RasIP, Sigma) for 20 min at 37С. Solvent (water or dimethyl sulfoxide) was added to control …
Number of citations: 4 link.springer.com
SE Kurtz, K Esposito, W Tang… - Biotechnology and …, 2003 - Wiley Online Library
… Yeast transformants of strain Y420 containing either the plasmid expressing a GST-Leu-Gly-Glu-Gly-Cys-Trp aptamer (designated Ras Inhibitory Peptide 2) or a control expressing only …
Number of citations: 14 onlinelibrary.wiley.com
PJ Hughes, G Brown - Journal of cellular biochemistry, 2006 - Wiley Online Library
… Inhibitors of the Src tyrosine kinase (PP1), RAS (manumycin A), RAS–RAF interactions (sulindac sulphide and RAS inhibitory peptide), RAF (GW5074 or chloroquine), and protein …
Number of citations: 38 onlinelibrary.wiley.com
JE Humphries, L Elizondo, TP Yoshino - Biochimica et Biophysica Acta …, 2001 - Elsevier
… Finally, similar to the Ras inhibitory peptide, the minimum inhibitory dose for PD … Ras inhibitory peptide at the same concentration. Bge cells exposed to 100 μM Ras inhibitory peptide …
Number of citations: 36 www.sciencedirect.com
DK Tsang, DL Crowe - International journal of oncology, 1999 - spandidos-publications.com
… cells with ras inhibitory peptide. As shown in Fig. 4A, treatment with ras inhibitory peptide decreased proliferation of SCC cultures by 30%. However, ras inhibitory peptide did not …
Number of citations: 32 www.spandidos-publications.com
HP Vo, MK Lee, DL Crowe - … journal of oncology, 1998 - spandidos-publications.com
… Groups were treated with either vehicle, RA, or RA combined with ras inhibitory peptide or PD98059 as described above for 2 days prior to determination of reporter gene activity. CAT …
Number of citations: 42 www.spandidos-publications.com
CG Buitrago, VG Pardo, AR de Boland… - Journal of Biological …, 2003 - ASBMB
… Dulbecco's modified Eagle's medium (DMEM), fetal bovine serum, specific Ras inhibitory peptide (VPPPVPPRRR), and protein A-Sepharose were from Sigma. Lipofectin was from …
Number of citations: 92 www.jbc.org
M Onimaru, Y Yonemitsu, M Tanii, K Nakagawa… - Circulation …, 2002 - Am Heart Assoc
… To confirm whether these concentrations were functional in our HSMCs and BSMCs, a pilot Western blot study was performed using cells treated with Ras inhibitory peptide, rapamycin, …
Number of citations: 112 www.ahajournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。